Computational Physicochemical Profile Comparison for Drug Discovery
3-[2-(Pyridin-2-yl)ethynyl]aniline possesses a distinct computational physicochemical profile compared to its ortho-substituted isomer, 2-(Pyridin-2-ylethynyl)aniline . Specifically, the target compound has a higher topological polar surface area (TPSA) of 38.91 Ų, versus 35.02 Ų for the ortho analog, indicating potentially different membrane permeability characteristics [1][2]. Furthermore, the meta-compound exhibits a higher calculated LogP (2.06) compared to the ortho analog (1.90), suggesting greater lipophilicity .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 38.91 Ų |
| Comparator Or Baseline | 2-(Pyridin-2-ylethynyl)aniline: 35.02 Ų |
| Quantified Difference | +3.89 Ų |
| Conditions | Computational prediction using standard algorithms |
Why This Matters
This difference in TPSA, a key parameter for predicting oral bioavailability and blood-brain barrier penetration, makes the meta-isomer a distinct and non-interchangeable chemical tool for medicinal chemistry campaigns where fine-tuning these properties is crucial.
- [1] ChemSrc. 2-(Pyridin-2-ylethynyl)aniline. Compound Information. CAS 13141-43-0. View Source
- [2] ChemSrc. 3-[2-(Pyridin-2-yl)ethynyl]aniline. Compound Information. CAS 930395-74-7. View Source
